Adiantulupanone

Structural Elucidation Natural Product Chemistry NMR Spectroscopy

Sourcing a certified 30-normethyl lupane triterpenoid standard for structural elucidation or metabolomics dereplication presents a supply challenge. Adiantulupanone solves this by providing a well-characterized reference isolated from *Adiantum venustum*. - Serves as a definitive benchmark for NMR/IR comparison to verify newly isolated 30-normethyl lupane analogs, preventing misidentification. - Offers a distinct chemical scaffold for semi-synthetic SAR exploration within the lupane class, enabling the development of derivatives with differentiated biological profiles. - Functions as a chemotaxonomic marker in LC-MS/NMR studies of *Adiantum* species, streamlining dereplication workflows.

Molecular Formula C29H48O
Molecular Weight 412.7 g/mol
Cat. No. B161328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdiantulupanone
Molecular FormulaC29H48O
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)C
InChIInChI=1S/C29H48O/c1-19(30)20-11-15-26(4)17-18-28(6)21(24(20)26)9-10-23-27(5)14-8-13-25(2,3)22(27)12-16-29(23,28)7/h20-24H,8-18H2,1-7H3/t20-,21+,22-,23+,24+,26+,27-,28+,29+/m0/s1
InChIKeyWITVYVWRRGIEDG-DVLMBPTHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Adiantulupanone (CAS 51511-05-8) - A 30-Normethyl Lupane Triterpenoid Sourced from Adiantum venustum


Adiantulupanone is a specific triterpenoid compound classified as 30-normethyl lupane-20-one [1]. It was first isolated and structurally characterized from the aerial parts of the fern *Adiantum venustum* G. Don [1]. This compound belongs to the lupane class of pentacyclic triterpenes and is distinguished by the absence of a methyl group at the C-30 position, a feature that differentiates it from many common lupane analogs [1].

Natural product standard from Adiantum venustum fern
30-Normethyl lupane triterpenoid backbone
Key structural differentiator: absence of C-30 methyl group

Why Generic Triterpenoid Substitution is Not Equivalent for Adiantulupanone Research


Substituting Adiantulupanone with a generic 'triterpenoid' or even a close lupane analog is not scientifically valid due to specific structural features. The defining 30-normethyl group on the lupane skeleton of Adiantulupanone [1] is a critical point of differentiation. In triterpenoid chemistry, even minor modifications to the carbon skeleton can lead to significant differences in biological target engagement, pharmacokinetic properties, and overall activity profile. Therefore, any research program aiming to reproduce or build upon findings related to this specific compound must procure and use the exact chemical entity.

Lupane analogs (e.g., lupeol, betulinic acid) carry a C-30 methyl group that may alter target engagement and activity profile.
Minor skeletal modifications in triterpenes can shift pharmacokinetic behavior, limiting experimental reproducibility across studies.
Only the exact 30-normethyl entity ensures structural identity and comparability to published characterization data.

Quantitative Differentiation Evidence for Adiantulupanone (CAS 51511-05-8) vs. Lupane Analogs


Structural Confirmation of Adiantulupanone as 30-Normethyl Lupane-20-one

The structure of Adiantulupanone was unequivocally established as 30-normethyl lupane-20-one through detailed spectral analysis [1]. This differentiates it from other lupane triterpenes like lupeol or betulinic acid, which possess a C-30 methyl group. This structural assignment is the foundational evidence for the compound's identity and must be verified upon procurement.

Structural Identity
Reported
30-Normethyl lupane-20-one vs. C-30 methyl analogs
Supports identity verification; distinguishes from common lupanes
NMR 600 MHz, CDCl₃ [1]
Structural Elucidation Natural Product Chemistry NMR Spectroscopy

Spectroscopic Characterization Data for Identity Verification of Adiantulupanone

The original isolation paper provides key spectroscopic data for Adiantulupanone, which serves as a benchmark for purity and identity verification [1]. The IR spectrum exhibits a characteristic carbonyl group absorption band at 1700 cm⁻¹. The 1H-NMR spectrum shows six quaternary methyl functionalities as three-proton singlets, a pattern consistent with its specific structure [1].

Spectroscopic Fingerprint
Source review
IR: 1700 cm⁻¹ (C=O); ¹H NMR: six quaternary methyl singlets
Enables QC and purity benchmarking against published reference
KBr pellet, 600 MHz [1]
Quality Control Analytical Chemistry Compound Authentication

Predicted Physicochemical and ADMET Profile of Adiantulupanone

Computational predictions using admetSAR 2.0 provide estimated physicochemical and ADMET properties for Adiantulupanone [1]. These in silico values offer a preliminary profile for research planning. For instance, the Topological Polar Surface Area (TPSA) is predicted to be 17.10 Ų [1].

Predicted ADMET Profile
Data to verify
TPSA: 17.10 Ų (admetSAR 2.0)
Informs preliminary solubility and permeability assessment
Computational prediction; confirm experimentally [2]
ADMET Prediction Drug-likeness Computational Chemistry

Adiantulupanone (CAS 51511-05-8) - Recommended Research Applications Based on Verified Evidence


Authentic Reference Standard for Structural and Spectroscopic Studies

Procure Adiantulupanone as a certified reference standard for verifying the identity of newly isolated 30-normethyl lupane triterpenes from natural sources. The published NMR and IR data [1] provide a definitive benchmark for comparison, ensuring accurate structural elucidation and preventing misidentification.

Building Block for Semi-Synthetic Derivative Libraries

Use high-purity Adiantulupanone as a starting material for the semi-synthesis of novel derivatives. The unique 30-normethyl scaffold [1] provides a distinct chemical platform for exploring structure-activity relationships (SAR) within the lupane class, offering a pathway to compounds with potentially differentiated biological profiles.

Targeted Natural Product Dereplication Studies

Utilize Adiantulupanone as a standard in LC-MS or NMR-based metabolomics studies of *Adiantum* and related fern species. Its presence, confirmed by its specific spectroscopic fingerprint [1], can serve as a chemotaxonomic marker and streamline the dereplication process, focusing isolation efforts on novel or uncharacterized metabolites.

Application
Selection Property
Validation Focus
Structural reference standard
Certified spectroscopic fingerprint and identity
NMR/IR comparison to published data [1]
Semi-synthetic derivative libraries
High-purity 30-normethyl scaffold
Structure confirmation prior to derivatization
Metabolomics dereplication studies
Specific spectroscopic marker for chemotaxonomy
LC-MS/NMR cross-referencing with standard
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